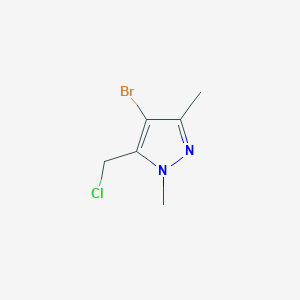
2-Amino-2-(4-ethylsulfanylphenyl)ethanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a hydroxyl group, and an ethylthio-substituted phenyl ring, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(ethylthio)benzaldehyde and a chiral amine.
Reaction Conditions: The key step involves the condensation of 4-(ethylthio)benzaldehyde with the chiral amine under controlled conditions to form the desired product. This reaction is often carried out in the presence of a reducing agent and a suitable solvent.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure ®-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification methods to ensure high yield and purity. The use of automated reactors and continuous flow processes can enhance the scalability and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The ethylthio group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the ethylthio group may result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
®-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral intermediates.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
2-Amino-2-(4-(methylthio)phenyl)ethanol hydrochloride: A structurally similar compound with a methylthio group instead of an ethylthio group.
2-Amino-2-(4-(ethylsulfonyl)phenyl)ethanol hydrochloride: A compound with an ethylsulfonyl group, offering different reactivity and applications.
Uniqueness
®-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride is unique due to its specific chiral configuration and the presence of the ethylthio group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for applications requiring high selectivity and specificity.
Propriétés
Formule moléculaire |
C10H16ClNOS |
|---|---|
Poids moléculaire |
233.76 g/mol |
Nom IUPAC |
2-amino-2-(4-ethylsulfanylphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C10H15NOS.ClH/c1-2-13-9-5-3-8(4-6-9)10(11)7-12;/h3-6,10,12H,2,7,11H2,1H3;1H |
Clé InChI |
JGDTVARGZDKHFK-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=CC=C(C=C1)C(CO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-amino-4-(4-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B15328281.png)









![8-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B15328364.png)
